4-Chloro-2-pentenoyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

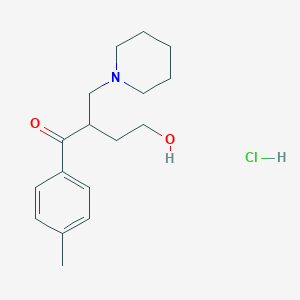

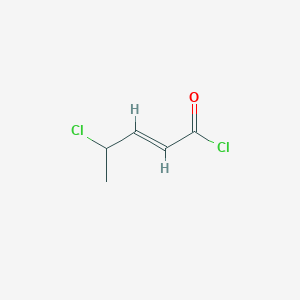

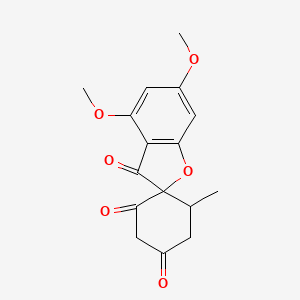

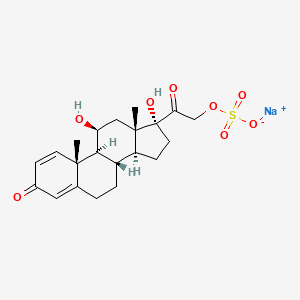

4-Chloro-2-pentenoyl Chloride is a chemical compound with the molecular formula C5H6Cl2O and a molecular weight of 153.01 . It is used in the synthesis of alkenamides which show herbicidal activity .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-pentenoyl Chloride consists of a linear chain of five carbon atoms, with a double bond between carbons 2 and 3 and a chlorine attached to carbon 4 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-pentenoyl Chloride include a molecular weight of 153.01 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Pharmaceutical and Specialty Chemical Synthesis : 4-Chloro-2-pentenoyl Chloride is a key impurity in 5-Chlorovaleroyl chloride (5-CVC), used as an alkylating agent in synthesizing pharmaceutical intermediates and active ingredients. Its presence impacts the final product's quality, necessitating methods for impurity analysis in such compounds (Tang, Kim, Miller, & Lloyd, 2010).

Polymer Degradation : In the study of poly(vinyl chloride) degradation, cis-4-chloro-2-pentene and other similar compounds are used as models to understand the decomposition processes and the role of double bonds in polymer breakdown (Chytrý, Obereigner, & Lím, 1973).

Atmospheric Chemistry : The atmospheric degradation of alkylfurans with chlorine atoms involves products such as 4-oxo-2-pentenoyl chloride, highlighting the role of such compounds in environmental chemistry and atmospheric reactions (Villanueva et al., 2009).

Organic Synthesis and Catalysis : Trialkylamine-mediated intramolecular acylation of alkenes with carboxylic acid chlorides is a significant reaction in organic synthesis, where 4-Chloro-2-pentenoyl Chloride plays a role in the formation of cyclopent-2-en-1-ones and enol esters (Matsuo, Hoshikawa, Sasaki, & Ishibashi, 2010).

Gas Phase Pyrolysis : The study of gas phase pyrolysis of alkenyl chlorides like 5-chloro-1-pentene, closely related to 4-Chloro-2-pentenoyl Chloride, helps understand the decomposition mechanisms and the role of olefinic double bonds in these processes (Chuchani, Hernándeza, & Martín, 1979).

Safety And Hazards

Future Directions

A paper titled “Development of 4-chloro-2-pentene production technology” presents studies to determine the optimal conditions for the hydrochlorination reaction of piperylene with concentrated hydrochloric acid . This could potentially be relevant to the production of 4-Chloro-2-pentenoyl Chloride, given the structural similarities between 4-chloro-2-pentene and 4-Chloro-2-pentenoyl Chloride.

properties

IUPAC Name |

(E)-4-chloropent-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJRJJLUWZLMM-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-pentenoyl Chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

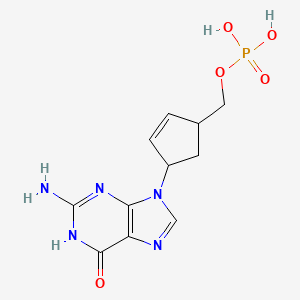

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)